molecular formula C23H15ClO5 B2543868 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 637748-28-8

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cat. No.: B2543868
CAS No.: 637748-28-8
M. Wt: 406.82
InChI Key: IYDCTFSDLTUDKX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a chromen-4-one core, and a 2-methoxybenzoate ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromen-4-one core. This intermediate is then esterified with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate
  • 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-hydroxybenzoate
  • 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Uniqueness

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is unique due to the specific combination of its substituents. The presence of the 4-chlorophenyl group and the 2-methoxybenzoate ester imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

637748-28-8

Molecular Formula

C23H15ClO5

Molecular Weight

406.82

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate

InChI

InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3

InChI Key

IYDCTFSDLTUDKX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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